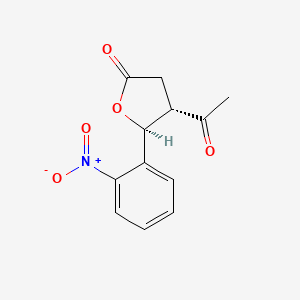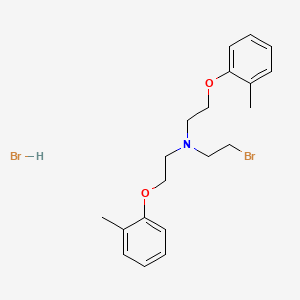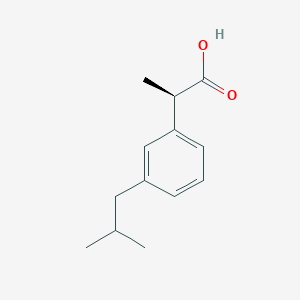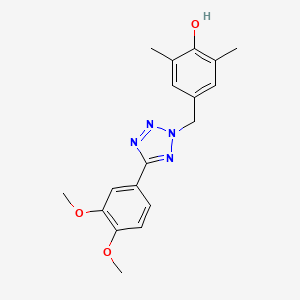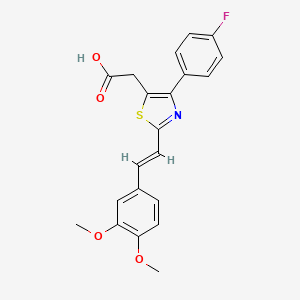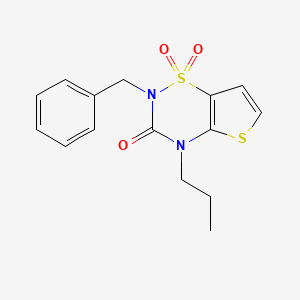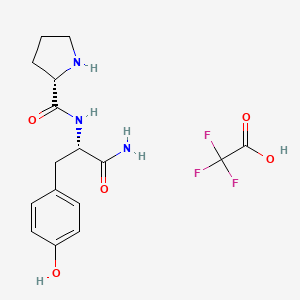
L-Prolyl-L-tyrosineamide trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Prolyl-L-tyrosineamide trifluoroacetate is a compound that combines the amino acids L-proline and L-tyrosineamide with a trifluoroacetate counterion. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and peptide synthesis. The trifluoroacetate group enhances the compound’s stability and solubility, making it a valuable tool in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-tyrosineamide trifluoroacetate typically involves the coupling of L-proline and L-tyrosineamide, followed by the addition of trifluoroacetic acid to form the trifluoroacetate salt. The reaction conditions often include the use of coupling reagents such as carbodiimides (e.g., EDC or DCC) and catalysts like HOBt or HOAt to facilitate the peptide bond formation. The reaction is usually carried out in an organic solvent such as DMF or DCM at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is commonly used, where the peptide is assembled on a resin support, and the trifluoroacetate salt is formed by treating the peptide-resin with trifluoroacetic acid. This method allows for efficient and scalable production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
L-Prolyl-L-tyrosineamide trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The tyrosineamide moiety can be oxidized to form dopaquinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The trifluoroacetate group can be substituted with other counterions or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Conditions for substitution reactions often involve nucleophilic reagents and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosineamide moiety can lead to quinone derivatives, while reduction can yield dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
L-Prolyl-L-tyrosineamide trifluoroacetate has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide interactions.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized peptides and as a reagent in chemical synthesis.
Wirkmechanismus
The mechanism of action of L-Prolyl-L-tyrosineamide trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The trifluoroacetate group may enhance the compound’s binding affinity and stability, contributing to its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Prolyl-L-leucyl glycinamide: Another peptide with a trifluoroacetate group, used for similar applications.
L-Prolyl-L-phenylalanineamide: A related compound with different amino acid composition.
Uniqueness
L-Prolyl-L-tyrosineamide trifluoroacetate is unique due to the presence of the tyrosineamide moiety, which imparts specific chemical and biological properties. The trifluoroacetate group further enhances its stability and solubility, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
200954-61-6 |
|---|---|
Molekularformel |
C16H20F3N3O5 |
Molekulargewicht |
391.34 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H19N3O3.C2HF3O2/c15-13(19)12(8-9-3-5-10(18)6-4-9)17-14(20)11-2-1-7-16-11;3-2(4,5)1(6)7/h3-6,11-12,16,18H,1-2,7-8H2,(H2,15,19)(H,17,20);(H,6,7)/t11-,12-;/m0./s1 |
InChI-Schlüssel |
OKDKTFRXFWRBJQ-FXMYHANSSA-N |
Isomerische SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-tert-butylphenyl)-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12726701.png)


![N-(4-tert-butylphenyl)-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12726711.png)
![2-Naphthalenol, 1,1'-[6-(1-pyrenyl)-1,3,5-triazine-2,4-diyl]bis-](/img/structure/B12726713.png)
